Anhydropisatin

Description

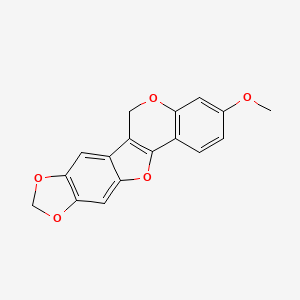

Structure

2D Structure

3D Structure

Properties

CAS No. |

3187-53-9 |

|---|---|

Molecular Formula |

C17H12O5 |

Molecular Weight |

296.27 |

IUPAC Name |

16-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene |

InChI |

InChI=1S/C17H12O5/c1-18-9-2-3-10-13(4-9)19-7-12-11-5-15-16(21-8-20-15)6-14(11)22-17(10)12/h2-6H,7-8H2,1H3 |

SMILES |

COC1=CC2=C(C=C1)C3=C(CO2)C4=CC5=C(C=C4O3)OCO5 |

Synonyms |

3-Methoxy-8,9-methylenedioxypterocarp-6a-ene; Flemichapparin B; O-methyl-Anhydrosophorol; 3-Methoxy-8,9-methylenedioxy-6a,11a-dehydropterocarpan |

Origin of Product |

United States |

Natural Occurrence and Biological Origin of Anhydropisatin Precursors

Biological Origin of Pisatin (B192138) in Pisum sativum and Other Leguminous Species

Pisatin is the primary phytoalexin, an antimicrobial compound, produced by the pea plant, Pisum sativum, in response to stress. wikipedia.org It was the first phytoalexin to be purified and have its chemical structure identified. wikipedia.org While many legumes produce pterocarpan (B192222) phytoalexins, such as (-)-maackiain (B1675864) and (-)-medicarpin, Pisum sativum is notable for producing the (+)-stereoisomer, (+)-pisatin. proquest.comnih.gov Related phytoalexins are found in other leguminous species, including those from the genera Maackia, Trifolium, and Cicer. nih.gov

The biosynthesis of pisatin is a complex enzymatic process that begins with the amino acid L-phenylalanine. wikipedia.org Through a series of reactions, L-phenylalanine is converted into key intermediates. The pathway involves the formation of (+)-6a-hydroxymaackiain, which is then methylated in the final step to yield pisatin. wikipedia.orgproquest.com This terminal step is catalyzed by the enzyme (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMM). researchgate.netnih.gov Interestingly, research suggests that the synthesis of (+)-pisatin in peas proceeds through intermediates that have the opposite, or (-), stereochemistry, highlighting a unique stereochemical shift late in the biosynthetic pathway. proquest.comresearchgate.net

Induction of Pisatin Biosynthesis by Biotic and Abiotic Elicitors in Planta

The production of pisatin in plants is not constitutive but is induced by a variety of external stimuli known as elicitors. These can be categorized as biotic (of biological origin) or abiotic (of non-biological origin). nih.gov

Biotic Elicitors: A primary trigger for pisatin synthesis is microbial attack. researchgate.net Fungi are potent biotic elicitors. For instance, infection by pathogenic fungi such as Erysiphe pisi, Nectria haematococca, and Mycosphaerella pinodes induces pisatin accumulation. researchgate.netapsnet.org Non-pathogenic fungi can also trigger this defense response. apsnet.org Other biotic elicitors include:

Oligogalacturonides (OGs): These are fragments released from the plant's own cell wall during microbial invasion, acting as danger signals to activate defense pathways, including pisatin production. nih.govmdpi.com

Yeast Glucan: Preparations from yeast cell walls have been shown to cause pisatin to accumulate in pea cell cultures. core.ac.uk

Plant Lectins: Certain plant-derived proteins called lectins, such as Concanavalin A (Con A), phytohemagglutinin (PHA), and peanut agglutinin (PNA), can act as elicitors and induce pisatin synthesis in pea tissues. oup.comoup.com

Abiotic Elicitors: Various non-living stressors can also induce the biosynthesis of pisatin.

Heavy Metal Salts: Salts of heavy metals are well-documented abiotic elicitors. Copper chloride (CuCl₂) is frequently used experimentally to induce pisatin production and the activity of enzymes in its biosynthetic pathway. researchgate.netnih.govmdpi.com Other effective metal salts include mercuric chloride and silver chloride. mdpi.compublish.csiro.au

Metabolic Inhibitors: Certain chemicals that interfere with normal cellular metabolism, such as sodium iodoacetate, p-chloromercuribenzoate, and sodium fluoride, can also stimulate the formation of pisatin. publish.csiro.au

Physical Stressors: Physical damage and environmental stress, including mechanical wounding, exposure to ultraviolet light, and freezing, are known to trigger the production of isoflavone (B191592) phytoalexins like pisatin. nih.gov

Table 1: Selected Elicitors of Pisatin Biosynthesis

| Elicitor Type | Category | Specific Example |

|---|---|---|

| Biotic | Fungi | Erysiphe pisi apsnet.org |

| Biotic | Fungi | Nectria haematococca researchgate.net |

| Biotic | Polysaccharides | Oligogalacturonides nih.gov |

| Biotic | Polysaccharides | Yeast Glucan core.ac.uk |

| Biotic | Proteins | Concanavalin A (Lectin) oup.com |

| Abiotic | Heavy Metal Salts | Copper Chloride (CuCl₂) researchgate.net |

| Abiotic | Heavy Metal Salts | Mercuric Chloride (HgCl₂) publish.csiro.au |

| Abiotic | Metabolic Inhibitors | Sodium Iodoacetate publish.csiro.au |

Characterization of Anhydropisatin Formation from Pisatin in Biological Matrices and Experimental Systems

This compound is formed from its precursor, pisatin, through a dehydration reaction, which involves the loss of a water molecule. wikipedia.org Research indicates that this conversion is not typically an enzyme-catalyzed process within the plant but rather a chemical transformation that occurs under acidic conditions. wikipedia.org Pisatin is stable in solutions that are neutral or slightly basic. wikipedia.org However, in the presence of acid, it readily loses water to form this compound. wikipedia.org This chemical property has been utilized in experimental settings; for instance, the conversion of pisatin to this compound is sometimes used as a step in chemical assays to enhance the sensitivity of spectroscopic measurements. publish.csiro.au

Environmental and Biological Factors Influencing this compound Precursor Accumulation

The amount of pisatin that accumulates in plant tissues, which is the available precursor for this compound, is influenced by a range of factors.

Environmental Factors: General growing conditions can significantly impact a plant's metabolism and its capacity to produce secondary metabolites.

Biological Factors:

Plant Cultivar: Different cultivars of Pisum sativum exhibit significant variation in their capacity to produce pisatin when challenged with an elicitor. publish.csiro.au

Pathogen/Elicitor Specificity: The nature of the stress stimulus plays a crucial role. For example, pea plants have been observed to accumulate pisatin more rapidly in response to a non-pathogenic fungus compared to a pathogenic one, suggesting a finely tuned defense response. apsnet.org

Synergistic Chemical Interactions: The presence of other compounds can enhance the elicitation process. For example, certain amino acids, like asparagine, released from pea cells can form complexes with copper ions, and these complexes show a greater ability to elicit pisatin than copper chloride alone. researchgate.net

Table 2: Factors Affecting the Accumulation of Pisatin

| Factor Type | Specific Factor | Observed Effect |

|---|---|---|

| Environmental | Cultivation Location (Soil, Climate) | Significantly affects plant chemistry and health, indirectly impacting pisatin production potential. nih.govresearchgate.net |

| Biological | Plant Cultivar | Different pea cultivars show inherently different levels of pisatin production in response to elicitors. publish.csiro.au |

| Biological | Elicitor Type | The speed and amount of pisatin accumulation can vary depending on whether the eliciting fungus is pathogenic or non-pathogenic. apsnet.org |

Biosynthetic Pathways and Metabolic Interconversions Relevant to Anhydropisatin

Upstream Metabolic Pathways: Phenylpropanoid and Isoflavonoid (B1168493) Routes to Pisatin (B192138)

The biosynthesis of (+)-pisatin is a complex process that originates from the general phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites, including flavonoids, isoflavonoids, and lignin. wikipedia.orgnih.govwikipedia.org This pathway begins with the amino acid L-phenylalanine. wikipedia.org The initial steps convert phenylalanine into key intermediates that then enter the specific isoflavonoid and pterocarpan (B192222) biosynthetic branches. wikipedia.orgencyclopedia.pub

The journey from phenylalanine involves a deamination reaction to produce trans-cinnamate, which is then hydroxylated to form 4-coumarate. wikipedia.org The addition of coenzyme A results in the formation of 4-coumaryl-CoA, a central intermediate that stands at the crossroads of various biosynthetic pathways. wikipedia.orgnih.gov From this point, the pathway proceeds toward flavonoid and subsequently isoflavonoid structures through a series of enzymatic reactions. wikipedia.orgscispace.com

Phenylalanine Ammonia-Lyase (PAL) is the first and rate-limiting enzyme in the phenylpropanoid pathway. wikipedia.orgcore.ac.uk It catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid and ammonia. wikipedia.orgwikipedia.org This step commits phenylalanine to secondary metabolism. wikipedia.org

The activity of PAL is not constitutive but is dramatically induced in response to a wide range of stimuli, including microbial infection, wounding, UV light, and chemical elicitors. wikipedia.orgnih.govoup.com This inducibility is a critical aspect of plant defense, as it allows for the rapid production of defense compounds like pisatin when the plant is under attack. mdpi.comapsnet.org Studies have shown that the application of elicitors to pea tissues leads to a rapid, transient increase in PAL gene expression and enzyme activity, which precedes the accumulation of pisatin. core.ac.ukapsnet.orgnih.gov The suppression of PAL activity has been linked to a reduction in pisatin biosynthesis, highlighting its essential role. nih.gov

Following the formation of 4-coumaroyl-CoA, the pathway to pisatin involves the flavonoid and then the isoflavonoid-specific branches. scispace.com This involves a series of key enzymatic steps that build and modify the core structure.

Chalcone (B49325) Synthase (CHS): This enzyme catalyzes the condensation of three molecules of malonyl-CoA with one molecule of 4-coumaroyl-CoA to form a chalcone, which is the backbone of all flavonoids and isoflavonoids. core.ac.ukmdpi.com

Chalcone Isomerase (CHI): This enzyme isomerizes the chalcone into a flavanone (B1672756). mdpi.com

Isoflavone (B191592) Synthase (IFS): A key enzyme that defines the isoflavonoid branch, IFS is a cytochrome P450 monooxygenase that catalyzes the rearrangement of the flavanone B-ring from position 2 to position 3, forming a 2-hydroxyisoflavanone (B8725905). nih.govfrontiersin.orgoup.com

2-Hydroxyisoflavanone Dehydratase (HID): This enzyme dehydrates the 2-hydroxyisoflavanone to yield an isoflavone, such as formononetin (B1673546), which is a central intermediate in the biosynthesis of various isoflavonoid phytoalexins. encyclopedia.pubfrontiersin.org

Isoflavone Reductase (IFR): This enzyme catalyzes the reduction of the isoflavone double bond, a critical chiral step in pterocarpan biosynthesis. scispace.comcore.ac.ukresearchgate.net In pea, IFR acts on 7,2'-dihydroxy-4',5'-methylenedioxyisoflavone to produce (-)-sophorol (B1260885). researchgate.netresearchgate.net

Sophorol Reductase (SOR): This enzyme further reduces (-)-sophorol to (-)-7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol. researchgate.netresearchgate.net Interestingly, these intermediates possess a stereochemistry opposite to that of the final (+)-pisatin product, suggesting a later inversion step in the pathway. researchgate.netnih.gov

Pterocarpan Synthase (PTS): This enzyme is responsible for the ring closure reaction that forms the characteristic pterocarpan skeleton. researchgate.net

6a-Hydroxylation: A hydroxylation reaction occurs at the 6a position. nih.gov

(+)-6a-hydroxymaackiain 3-O-methyltransferase (HMM): This is the terminal enzyme in the pathway. It catalyzes the methylation of (+)-6a-hydroxymaackiain to yield (+)-pisatin. nih.govnih.govresearchgate.net

| Enzyme | Abbreviation | Function in Pisatin Biosynthesis |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the first committed step, converting L-phenylalanine to trans-cinnamic acid. wikipedia.orgwikipedia.org |

| Chalcone Synthase | CHS | Forms the chalcone backbone from 4-coumaroyl-CoA and malonyl-CoA. core.ac.ukmdpi.com |

| Isoflavone Synthase | IFS | Catalyzes the key rearrangement to form the isoflavonoid skeleton. nih.govoup.com |

| Isoflavone Reductase | IFR | Performs the first chiral reduction in the pterocarpan-specific pathway. core.ac.ukresearchgate.net |

| Sophorol Reductase | SOR | Reduces the intermediate (-)-sophorol. researchgate.netresearchgate.net |

| (+)-6a-hydroxymaackiain 3-O-methyltransferase | HMM | Catalyzes the final methylation step to produce (+)-pisatin. nih.govresearchgate.net |

Genetic and Transcriptional Regulation of Pisatin Biosynthesis

The production of pisatin is tightly controlled at the genetic and transcriptional levels. The genes encoding the biosynthetic enzymes, from PAL at the beginning to HMM at the end, are often coordinately regulated. core.ac.uknih.gov Their expression is induced by various stress signals, a process mediated by the transcriptional activation of these defense genes. apsnet.orgnih.gov

When pea plants are exposed to elicitors, such as fungal cell wall components or chemicals like copper chloride, there is a rapid and transient increase in the messenger RNA (mRNA) levels for key enzymes like PAL, CHS, and HMM. apsnet.orgnih.gov This increase in mRNA leads to the synthesis of the respective enzymes, whose peak activity typically follows the peak in mRNA abundance, ultimately resulting in the accumulation of pisatin. core.ac.uknih.gov For example, the translational activity for both PAL and HMM mRNAs increases coordinately in response to stress, indicating that the induction of the pathway occurs at the transcriptional level. nih.gov

Research using gene silencing techniques like RNA-mediated interference (RNAi) has been instrumental in confirming the roles of these genes. researchgate.net Silencing the expression of genes such as IFR and HMM in pea hairy roots led to a significant reduction in pisatin production. researchgate.netapsnet.orgnih.gov Notably, roots with reduced pisatin levels were found to be more susceptible to infection by the fungal pathogen Nectria haematococca. nih.govnih.gov These findings provide strong genetic evidence that pisatin biosynthesis is a crucial component of the disease resistance mechanism in peas. nih.govnih.gov

Mechanisms of Acid-Catalyzed Dehydration of Pisatin to Anhydropisatin in Research Contexts

Pisatin is chemically stable in neutral or slightly basic conditions. However, it possesses a tertiary hydroxyl group at the 6a position of its pterocarpan structure. wikipedia.org This structural feature makes it susceptible to dehydration under acidic conditions. In the presence of acid, pisatin readily loses this hydroxyl group along with a proton from an adjacent carbon, resulting in the formation of a double bond and yielding the compound this compound (3-methoxy-8,9-methylenedioxy-pterocarp-6a-ene). wikipedia.orgpsu.edu

This acid-catalyzed dehydration is a characteristic chemical reaction of pisatin. psu.edu It has been utilized in research contexts as a simple and effective method for the chemical identification and confirmation of pisatin in plant extracts. The formation of this compound upon acidification of a sample provides strong evidence for the presence of pisatin. psu.edu

Microbial Biotransformation and Detoxification Pathways of Pisatin and Related Compounds

The production of pisatin serves as a chemical defense against microbial pathogens. However, some successful pathogens of pea have evolved enzymatic mechanisms to overcome this defense by detoxifying pisatin. unl.eduresearchgate.net The most well-studied example is the fungus Nectria haematococca (also known as Fusarium solani f. sp. pisi). nih.govunl.edu

The primary detoxification strategy employed by these fungi is the O-demethylation of pisatin at the 3-methoxy group. wikipedia.orgresearchgate.net This reaction is catalyzed by a specialized, pisatin-inducible cytochrome P450 monooxygenase known as pisatin demethylase (PDA). nih.govnih.gov The removal of the methyl group yields 3,6a-dihydroxy-8,9-methylenedioxypterocarpan, a phenolic product that is significantly less toxic to the fungus than pisatin itself. wikipedia.orgresearchgate.netnih.gov The ability of a fungal strain to demethylate pisatin, and particularly the rate at which it can perform this detoxification, is strongly correlated with its virulence on pea. unl.eduunl.edu

The genes encoding pisatin demethylase (PDA genes) have been identified in N. haematococca. unl.eduunl.edu The expression of these genes is induced by pisatin, meaning the fungus activates its detoxification system specifically in response to encountering the plant's chemical weapon. nih.gov While the ability to demethylate pisatin is common among many fungi, highly virulent pea pathogens tend to perform this reaction much more rapidly. unl.eduunl.edu This suggests that an efficient detoxification system is a key trait for pathogenicity on pea. unl.edu Other pea pathogens, such as Ascochyta pisi, Mycosphaerella pinodes, and Phoma pinodella, also possess pisatin demethylase activity, which appears to be catalyzed by specific cytochrome P450 enzymes that may have evolved independently as a virulence factor. nih.gov

| Fungus | Interaction with Pisatin |

|---|---|

| Nectria haematococca | Detoxifies pisatin via demethylation; a well-studied pea pathogen. wikipedia.orgnih.gov |

| Ascochyta pisi | Known pea pathogen that can detoxify pisatin. wikipedia.orgnih.gov |

| Fusarium oxysporum | A pea pathogen capable of pisatin demethylation. wikipedia.orgunl.edu |

| Mycosphaerella pinodes | Pea pathogen that produces a suppressor to inhibit pisatin synthesis and also possesses detoxification enzymes. nih.govapsnet.orgnih.gov |

| Phoma pinodella | Known pea pathogen resistant to pisatin. wikipedia.orgnih.gov |

| Rhizoctonia solani | Fungus known to be resistant to pisatin. wikipedia.org |

Molecular Mechanisms Governing Anhydropisatin S Biological Activities

Interrogation of Fungal Cell Wall Integrity Disruption by Anhydropisatin

The fungal cell wall is a dynamic and essential structure that provides rigidity, protection against osmotic stress, and mediates interactions with the environment. frontiersin.orgnih.gov Its primary components are polysaccharides, mainly glucans and chitin (B13524), along with glycoproteins. frontiersin.org this compound's antifungal activity is significantly attributed to its ability to disrupt the integrity of this vital barrier. biosynth.com The compound interferes with the synthesis of key structural components of the fungal cell wall, although the precise enzymatic targets are still under investigation. biosynth.comresearchgate.net

The fungal cell wall's integrity is maintained by a complex interplay of biosynthetic and remodeling processes, regulated by specialized signaling pathways like the Cell Wall Integrity (CWI) pathway. nih.govnih.gov Stress conditions, including the presence of antifungal agents, can trigger this pathway to reinforce the cell wall. nih.gov For instance, inhibition of β-(1,3)-D-glucan synthesis by echinocandins leads to a compensatory increase in chitin production, a response often mediated by the calcineurin pathway. nih.govfrontiersin.org It is plausible that this compound induces a similar stress response, overwhelming the fungus's compensatory mechanisms and leading to cell lysis.

Elucidation of Specific Cellular Targets and Signaling Pathways in Fungi

While the broad mechanism of cell wall disruption is recognized, the specific molecular targets of this compound within fungal cells are an area of active research. biosynth.com Antifungal drugs typically target unique fungal structures or metabolic pathways that are absent in host cells, such as ergosterol (B1671047) in the cell membrane or enzymes involved in cell wall synthesis. nih.govlumenlearning.comlitfl.com

Key antifungal targets in fungi include:

Ergosterol Biosynthesis: Azoles and polyenes interfere with the synthesis or function of ergosterol, a vital component of the fungal cell membrane. lumenlearning.comebsco.com

Cell Wall Synthesis: Echinocandins inhibit β-(1,3)-D-glucan synthase, a critical enzyme for cell wall construction. ebsco.comnih.gov Other potential targets include chitin synthases. researchgate.net

Nucleic Acid and Protein Synthesis: Some antifungals, like flucytosine, interfere with DNA and RNA synthesis. derangedphysiology.com

Given that this compound disrupts cell wall integrity, it is likely that its primary targets are enzymes involved in the synthesis of glucan or chitin. biosynth.com The disruption of these biosynthetic pathways would trigger signaling cascades, such as the CWI and high osmolarity glycerol (B35011) (HOG) pathways, in an attempt to mitigate the damage. frontiersin.org However, sustained inhibition by this compound would ultimately lead to cell death.

Molecular Interactions Leading to Inhibition of Fungal Growth and Spore Germination

This compound's interference with cell wall synthesis directly inhibits fungal growth and the germination of spores. biosynth.com Fungal growth, particularly the extension of hyphae, is intrinsically linked to the continuous synthesis and remodeling of the cell wall at the hyphal tip. nih.gov By inhibiting this process, this compound effectively halts fungal proliferation.

Spore germination is a critical stage in the fungal life cycle, involving the transformation from a dormant spore to a metabolically active vegetative cell. indexfungorum.org This process requires the synthesis of new cell wall material to accommodate swelling and the emergence of a germ tube. indexfungorum.org The inhibition of spore germination by this compound suggests that the compound may interfere with the initial stages of cell wall synthesis necessary for this transition. publish.csiro.au The process of spore germination is known to be sensitive to various chemical inhibitors that can target different stages, from nutrient sensing to the enzymatic degradation of the spore cortex. nih.govsenasica.gob.mx

Structure-Activity Relationship (SAR) Studies for Antifungal Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like this compound influences its biological activity. These studies involve synthesizing and testing analogues of the parent compound to identify key functional groups and structural features responsible for its antifungal potency. plos.orgnih.govmdpi.com

For many antifungal compounds, specific structural modifications can significantly enhance or diminish their activity. For instance, in a series of cinnamic acid esters, the substitution pattern on the phenyl ring and the nature of the alkyl group in the alcohol moiety were found to have a substantial impact on their antifungal efficacy. plos.org Similarly, for coumarin (B35378) derivatives, O-substitutions and the presence of electron-withdrawing groups were shown to be essential for antifungal activity. mdpi.com

While specific SAR studies for this compound are not extensively detailed in the provided results, the principles of SAR would be applied to optimize its structure. This would involve modifying its core pterocarpan (B192222) skeleton and observing the effects on its ability to inhibit fungal growth. Such studies could lead to the development of more potent and selective antifungal agents. mdpi.com

Computational and In Silico Approaches to Predict Molecular Targets and Binding Dynamics

Computational methods are increasingly used to accelerate drug discovery by predicting the molecular targets of a compound and its binding interactions. illinois.edu These in silico approaches provide valuable insights into the mechanism of action of antifungal agents.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a target protein. researchgate.netnih.gov This method can help identify potential protein targets by evaluating the binding affinity and interaction patterns. For example, in a study on plant-derived polyphenols, molecular docking was used to show that rutin (B1680289) had a high binding affinity for fungal 14-alpha demethylase (CYP51), a key enzyme in ergosterol biosynthesis. mdpi.com

A molecular docking study involving this compound against Botrytis cinerea predicted its binding energy and potential interactions with a target protein. researchgate.net Such simulations can guide experimental studies by prioritizing potential targets for further investigation.

Table 1: Example of Molecular Docking Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Binding Energy (kcal/mol) | -7.8 | researchgate.net |

| Inhibition Constant (Ki) | 1.91x10⁻⁶ | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.govjapsonline.com By developing mathematical models based on molecular descriptors (e.g., topological, electronic, and geometrical properties), QSAR can predict the antifungal activity of new, untested compounds. mdpi.comresearchgate.net

QSAR models have been successfully applied to various classes of antifungal compounds. nih.govmdpi.comsioc-journal.cn For example, a QSAR study on triazolothiadiazine derivatives identified descriptors related to connectivity, electronegativity, and polarizability as being important for their antifungal activity. mdpi.com While a specific QSAR model for this compound is not detailed in the search results, this approach could be used to design more potent analogues by predicting the effect of structural modifications on antifungal efficacy.

List of Compounds Mentioned

Role in Plant Microbe and Plant Pest Interactions at the Molecular Level

Anhydropisatin's Contribution to Induced Plant Defense Responses

Plants have evolved sophisticated surveillance systems to detect the presence of potential pathogens. The perception of pathogen- or microbe-associated molecular patterns (PAMPs or MAMPs), such as chitin (B13524) from fungal cell walls or flagellin (B1172586) from bacteria, triggers a cascade of defense responses known as PAMP-triggered immunity (PTI). nih.govnih.gov A key outcome of PTI is the production of antimicrobial compounds, including phytoalexins like this compound. researchgate.netwikipedia.org

The synthesis of this compound is part of a broader induced defense strategy. frontiersin.orgnih.gov Upon detection of a pathogen, the plant activates a complex signaling network, often involving key plant hormones like jasmonic acid and salicylic (B10762653) acid. mdpi.comwikipedia.org This signaling leads to the transcriptional activation of genes encoding enzymes for specialized metabolic pathways. The biosynthesis of pisatin (B192138), the precursor to this compound, begins with the amino acid L-phenylalanine and proceeds through the phenylpropanoid and isoflavonoid (B1168493) pathways. psu.edu In acidic conditions, pisatin can be dehydrated to form this compound. psu.edunih.gov

The accumulation of this compound and other phytoalexins at the site of infection creates a toxic environment for the invading microbe, thereby inhibiting its growth and spread. researchgate.netwikipedia.org This induced response is a dynamic and targeted defense mechanism, allowing the plant to conserve resources by only producing these defense compounds when directly threatened. nih.gov

Molecular Crosstalk in Host-Pathogen Interactions Mediated by Phytoalexins

The interaction between a plant and a pathogen is a dynamic interplay of recognition and response, a form of molecular crosstalk. host-pathogen-biology.fr The plant's ability to recognize non-self molecules (PAMPs) through pattern recognition receptors (PRRs) on the cell surface is the first step in this dialogue. nih.gov This recognition event initiates a signaling cascade that ultimately leads to the production of defense molecules like this compound.

In turn, successful pathogens have evolved to interfere with this host signaling. They can secrete effector proteins that can suppress PTI, for instance, by inhibiting the signaling pathway that leads to phytoalexin synthesis. mdpi.com This represents the pathogen's side of the molecular conversation, an attempt to disarm the plant's defenses.

Plants, in a co-evolutionary arms race, have developed a second layer of defense known as effector-triggered immunity (ETI). ETI is activated upon the recognition of pathogen effectors by plant resistance (R) proteins. ETI is often a more rapid and robust defense response, frequently leading to a hypersensitive response, which is a form of programmed cell death at the site of infection to limit the pathogen's spread. nih.gov The production of phytoalexins, including this compound, is a crucial component of both PTI and ETI, acting as the chemical weapon in the plant's defensive arsenal. researchgate.netwikipedia.org The outcome of the host-pathogen interaction often depends on the speed and efficacy of this molecular crosstalk. host-pathogen-biology.fr

Pathogen Responses to this compound and Strategies for Resistance

The production of phytoalexins like this compound exerts strong selective pressure on pathogens to evolve resistance mechanisms. One of the primary strategies employed by successful pathogens is the detoxification of these antimicrobial compounds. psu.edu For pisatin, a well-studied example is its demethylation by the fungal enzyme pisatin demethylase, a cytochrome P450 monooxygenase found in pathogens like Nectria haematococca. psu.eduerrolozdalga.com This detoxification process reduces the toxicity of the molecule, allowing the fungus to tolerate the plant's chemical defense. Given the structural similarity, it is plausible that similar enzymatic detoxification mechanisms could be effective against this compound.

Another resistance strategy is the development of tolerance, where the pathogen can withstand the presence of the phytoalexin without necessarily degrading it. nih.gov This can be achieved through various means, such as alterations in the fungal cell membrane to reduce permeability to the phytoalexin or the activation of efflux pumps that actively transport the compound out of the fungal cell.

Furthermore, some pathogens may evolve to suppress the plant's defense response altogether, preventing the synthesis of phytoalexins in the first place, as discussed in the context of molecular crosstalk. The ability of a pathogen to overcome the host's phytoalexin defense is a critical determinant of its virulence. psu.edu

Comparative Analysis of this compound's Impact on Diverse Microbial Organisms

This compound is one of several phytoalexins produced by the pea plant (Pisum sativum) in response to microbial challenge. researchgate.netwikipedia.org These compounds collectively contribute to the plant's broad-spectrum defense against a variety of potential pathogens. The antimicrobial activity of phytoalexins is often broad, affecting a range of fungi and sometimes bacteria, though the spectrum and efficacy can vary significantly between different compounds and against different microbes. nih.gov

A study analyzing the phytoalexins induced in pea tissues by a biotic elicitor identified a suite of flavonoid and isoflavonoid compounds, including this compound. These compounds are recognized for their antimicrobial properties. researchgate.netwikipedia.org

| Phytoalexins Identified in Elicited Pea Tissues |

| Afrormosin |

| This compound |

| Pisatin |

| Pseudobaptigenin |

| Maackiain |

| Table based on data from a study on phytoalexin induction in Pisum sativum. researchgate.netwikipedia.org |

While detailed studies on the specific antimicrobial spectrum of pure this compound against a wide array of microbial species are limited in the public domain, the general understanding is that pterocarpan (B192222) phytoalexins, as a class, are primarily active against fungi. Their mode of action often involves the disruption of cell membrane integrity and function. errolozdalga.com The presence of a variety of phytoalexins with potentially different antimicrobial spectra provides the plant with a more robust and versatile defense system.

Synthetic Chemistry and Derivatives Research of Anhydropisatin

Total Synthesis Methodologies for Anhydropisatin

The total synthesis of this compound, along with related pterocarpans like sophorapterocarpan A and maackiain, has been successfully achieved through a novel synthetic route centered on a [3C + 3C] annulation. rsc.org A key strategic element of this synthesis is the 1,3-Michael-Claisen annulation. rsc.orgrsc.org

This methodology involves the condensation of α-methylene-γ-butyrolactones with α-sulphur-substituted ketones. rsc.org This reaction sequence effectively constructs the core six-membered ring of the pterocarpan (B192222) framework, which is then aromatized to yield the final structure. rsc.org The utility of this 1,3-Michael-Claisen annulation sequence has been demonstrated in the synthesis of several natural products, including this compound. rsc.orgresearchgate.net

Table 1: Key Aspects of this compound Total Synthesis

| Feature | Description |

| Core Reaction | 1,3-Michael-Claisen Annulation |

| Reactants | α-methylene-γ-butyrolactones and α-sulphur-substituted ketones |

| Key Transformation | Formation of a six-membered ring followed by aromatization |

| Product Class | Pterocarpans |

| Synthesized Compounds | This compound, Sophorapterocarpan A, Maackiain |

Rational Design and Synthesis of this compound Analogs and Derivatives

The rational design of analogs and derivatives of natural products like this compound is a key strategy in medicinal chemistry to enhance biological activity, improve stability, and probe structure-activity relationships. researchgate.net While specific literature on the rational design of this compound analogs is not abundant, principles can be drawn from the broader field of pterocarpan and isoflavonoid (B1168493) research. researchgate.netresearchgate.net

The process typically involves identifying the pharmacophore—the essential structural features responsible for biological activity—and then systematically modifying other parts of the molecule. unizar.es For pterocarpans, this could involve altering the substitution patterns on the aromatic rings or modifying the core heterocyclic structure. researchgate.net For instance, the introduction of different functional groups, such as hydroxyl or prenyl groups, at various positions on the pterocarpan skeleton can be guided by computational docking studies and known structure-activity relationships for the target biological receptor. tjpps.orgnih.gov The synthesis of these rationally designed analogs would then follow established synthetic routes, potentially adapting the methodologies used for the total synthesis of the parent compound. researchgate.net

Table 2: Hypothetical Rational Design Strategy for this compound Analogs

| Design Step | Rationale | Potential Synthetic Approach |

| Identify Pharmacophore | Determine the key structural elements of this compound responsible for its biological effects. | Based on biological screening of related natural pterocarpans. |

| Propose Modifications | Introduce or modify functional groups on the aromatic rings (e.g., hydroxylation, methylation, prenylation). | Utilize substituted starting materials in a total synthesis route. |

| Computational Modeling | Predict the binding affinity of designed analogs to a target protein. | Molecular docking simulations. |

| Synthesize Analogs | Chemically synthesize the most promising designed analogs. | Adapt the 1,3-Michael-Claisen annulation or other pterocarpan synthetic methods. |

Investigation of Structural Modifications on Biological Activity and Stability

The biological activity and stability of pterocarpans are significantly influenced by their structural features. tjpps.orgbohrium.com Structure-activity relationship (SAR) studies on various pterocarpans provide valuable insights into how modifications to the this compound structure might affect its properties. tjpps.orgtjpps.org

For antibacterial activity, the substitution pattern on the aromatic rings is a critical factor. researchgate.net The presence and position of hydroxyl and prenyl groups can greatly influence potency. tjpps.orgtjpps.org For example, studies on pterocarpans from African Erythrina species have shown that high lipophilicity, often conferred by prenyl groups, enhances antibacterial activity against Gram-positive bacteria. tjpps.orgtjpps.org Specifically, a C-2 prenyl and C-3 hydroxyl pattern on ring A, combined with a C-9 hydroxyl and C-10 prenyl pattern on ring B, appears to favor antibacterial action. researchgate.net The presence of free hydroxyl groups is also considered important for strong antibacterial activity. bohrium.com

Table 3: Structure-Activity Relationships in Pterocarpans

| Structural Feature | Impact on Biological Activity |

| Prenyl Groups | Generally increases lipophilicity and enhances antibacterial activity. tjpps.orgtjpps.org |

| Hydroxyl Groups | The presence of free hydroxyl groups is often important for strong antibacterial activity. bohrium.com |

| Substitution Pattern | Specific patterns of substituents on the aromatic rings are crucial for the degree of activity. researchgate.net |

| Molecular Planarity | The overall shape of the molecule influences its biological function. tjpps.orgtjpps.org |

Biomimetic Approaches in this compound Synthesis

Biomimetic synthesis aims to mimic the natural biosynthetic pathways of a target molecule in the laboratory. mdpi.com For pterocarpans like this compound, a common biomimetic strategy involves starting from isoflavones, which are their biosynthetic precursors. researchgate.netnih.gov

Several synthetic protocols utilize isoflavones to construct the pterocarpan skeleton. researchgate.net One approach involves the reduction of an isoflavone (B191592) to an isoflavanone, which is then further reduced to an isoflavan-4-ol. thieme.de Acid-catalyzed cyclization of the isoflavan-4-ol then yields the pterocarpan core. thieme.de For instance, a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) can be used to convert an isoflavone into an enantiomerically pure isoflavan-4-ol, which can then be cyclized to the corresponding pterocarpan. thieme.deresearchgate.net

Another biomimetic route involves the oxidative rearrangement of chalcones using reagents like thallium(III) nitrate (B79036) to form an isoflavone intermediate, which can then be converted to a pterocarpan. researchgate.netnih.gov These biomimetic strategies are often more efficient and can provide better stereochemical control than some traditional synthetic methods, drawing inspiration from the elegant enzymatic processes found in nature. nih.gov

Table 4: Biomimetic Synthesis of Pterocarpans

| Precursor | Key Transformation | Reagents/Catalysts | Product |

| Isoflavone | Asymmetric Transfer Hydrogenation (ATH) and Cyclization | Ruthenium catalyst, acid | Pterocarpan |

| Chalcone (B49325) | Oxidative Rearrangement and subsequent cyclization steps | Thallium(III) nitrate, H2/Pd, acid | Pterocarpan |

Advanced Analytical Methodologies for Anhydropisatin Research

Spectroscopic Characterization Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for elucidating the molecular structure of anhydropisatin and for its quantification. These techniques rely on the interaction of electromagnetic radiation with the molecule, providing unique spectral fingerprints.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Principles and Applications for this compound

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption is dependent on the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the conjugated system present in this compound. The resulting spectrum, a plot of absorbance versus wavelength, can be used for both qualitative and quantitative analysis.

For this compound, UV-Vis spectroscopy is a fundamental tool. It is often used to monitor the presence of the compound during isolation and purification processes. Research has shown that this compound, which can be quantitatively produced from its precursor pisatin (B192138) through mild acid treatment, exhibits a characteristic absorbance maximum at 358 mµ. nih.gov In one study, the ratio of optical density at 358 mµ to that at 309 mµ was determined to be 2.01, providing a useful metric for its identification. nih.gov

Table 1: UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Solvent | Reference |

| 358 mµ | Not Specified | nih.gov |

Mass Spectrometry (MS/MS): Techniques for Detection, Identification, and Metabolomic Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with tandem mass spectrometry (MS/MS), it allows for the fragmentation of selected ions, providing detailed structural information. This makes it an invaluable tool for the unambiguous identification of compounds like this compound in complex mixtures and for its role in metabolomic studies.

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a commonly employed technique in this compound research. In positive ion mode, this compound can be detected as its protonated molecule [M+H]⁺. The exact mass of this ion has been reported as 297.08 Da, which corresponds to the molecular formula C₁₇H₁₃O₅⁺. Further fragmentation of this precursor ion in MS/MS experiments yields a characteristic pattern of product ions, which serves as a highly specific fingerprint for identification. Studies have also explored the fragmentation patterns of this compound in doubly charged ion mass spectra.

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z (Da) | Technique | Reference |

| [M+H]⁺ | 297.08 | LC-ESI-MS |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon NMR for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy gives insights into the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR spectroscopy provides information about the carbon skeleton.

Infrared (IR) Spectroscopy: Functional Group Analysis and Vibrational Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum provides a characteristic fingerprint of the molecule, revealing the presence of specific functional groups.

For this compound, IR spectroscopy can confirm the presence of key structural features. Characteristic absorption bands would be expected for the aromatic C-H stretching, C=C stretching within the aromatic rings, and the C-O stretching of the ether and methoxy (B1213986) groups. While a specific, detailed list of IR absorption bands for this compound is not provided in the available literature, it is a standard technique used in the structural confirmation of related isoflavonoids.

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for the isolation and purification of this compound from natural sources, as well as for its quantification in various samples. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of phytoalexins like this compound. It offers high resolution, speed, and sensitivity, making it ideal for both preparative isolation and analytical quantification.

In the analysis of this compound, reversed-phase HPLC is commonly used, where a nonpolar stationary phase (such as C18) is paired with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobicity of the analytes. This compound, being a moderately polar molecule, can be effectively separated from other components in a plant extract. The retention time of this compound under specific HPLC conditions (i.e., column type, mobile phase composition, flow rate, and temperature) is a key parameter for its identification. When coupled with a UV or MS detector, HPLC provides a robust method for the quantification of this compound in various biological and environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. wikipedia.orgthermofisher.com The methodology combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgscioninstruments.com In the context of this compound research, GC-MS is instrumental in analyzing the profile of volatile organic compounds (VOCs) that may be associated with the metabolic pathways leading to or resulting from its biosynthesis in plants. nih.govnih.gov

The process begins with the injection of a sample into the GC system, where it is vaporized. scioninstruments.cominnovatechlabs.com An inert carrier gas then transports the vaporized analytes through a capillary column. thermofisher.comscioninstruments.com The separation of compounds is achieved based on their differential partitioning between the mobile gas phase and the stationary phase coating the column. innovatechlabs.com Following separation, the compounds enter the mass spectrometer, where they are ionized, typically through electron ionization (EI). scioninstruments.com The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z), and a detector generates a mass spectrum, which provides a molecular fingerprint of the compound. wikipedia.orgnih.gov

The high temperatures used in the GC injection port can sometimes lead to the thermal degradation of molecules. wikipedia.org In the case of the phytoalexin pisatin, it undergoes an acid-catalyzed dehydration to form its characteristic derivative, this compound (3-methoxy-8,9-methylenedioxy-pterocarp-6a-ene), which can be readily identified by its UV spectrum and mass spectrum. psu.edu The identification of compounds via GC-MS is highly reliable because it is improbable that two different molecules will exhibit both the same retention time in the GC and the same mass spectrum in the MS. wikipedia.org

Advanced techniques such as fast two-dimensional GC-MS (GCxGC-MS) combined with thermal extraction have been developed for analyzing related compounds like anhydro-sugars without the need for chemical derivatization, offering high accuracy and sensitivity. copernicus.orgcopernicus.org Such methods could be adapted for the analysis of this compound and associated volatile metabolites in complex biological samples.

Table 1: Principles of GC-MS for Volatile Metabolite Analysis

| Step | Description | Key Function |

| Sample Injection & Vaporization | The liquid or solid sample is introduced into the heated injection port of the gas chromatograph and converted into a gaseous state. innovatechlabs.com | Prepares the sample for separation in the gaseous phase. |

| Separation in GC Column | An inert carrier gas (e.g., helium, nitrogen) carries the vaporized sample through a long, thin capillary column coated with a stationary phase. Compounds separate based on their boiling points and affinity for the stationary phase. scioninstruments.cominnovatechlabs.com | Separates complex mixtures into individual components. |

| Ionization | Eluted compounds from the GC column enter the ion source of the mass spectrometer. Here, they are bombarded with electrons (Electron Ionization - EI) or undergo chemical reaction (Chemical Ionization - CI), forming charged ions. scioninstruments.com | Converts neutral molecules into ions for mass analysis. |

| Mass Analysis | The newly formed ions are accelerated and directed into a mass analyzer (e.g., quadrupole), which filters them according to their mass-to-charge (m/z) ratio. wikipedia.org | Separates ions based on their mass. |

| Detection | An electron multiplier or similar detector records the abundance of ions at each m/z ratio, generating a mass spectrum for each separated compound. wikipedia.orgscioninstruments.com | Generates a unique mass fingerprint for compound identification. |

| Data Interpretation | The resulting total ion chromatogram shows peaks corresponding to different compounds. The mass spectrum of each peak is compared against spectral libraries (e.g., NIST) for positive identification. nih.govinnovatechlabs.com | Identifies and quantifies the volatile compounds in the sample. |

Biological Assays for Functional Characterization in Vitro and In Planta

Biological assays, or bioassays, are essential for determining the biological effect or potency of a substance by observing its impact on living cells or tissues (in vitro) or on whole organisms (in planta). wikipedia.orgcontentstack.com These assays are crucial for elucidating the functional role of phytoalexins like this compound in plant defense mechanisms.

In Vitro Assays

In vitro assays for this compound and its precursor, pisatin, typically focus on evaluating their antimicrobial properties against various plant pathogens. A common approach is to measure the inhibition of fungal growth in a controlled laboratory setting. psu.eduresearchgate.net For instance, the antifungal activity can be quantified by measuring the reduction in the mycelial growth of a fungus on a culture medium amended with the test compound. core.ac.uk

One study developed a bioassay using culture turbidity to measure the growth of the fungus Nectria haematococca in the presence of pisatin. psu.edu This assay allowed researchers to differentiate fungal isolates based on their ability to tolerate and detoxify the phytoalexin, revealing that some isolates could rapidly degrade pisatin while others could not. psu.edu Another study identified this compound as one of several phytoalexins produced by pea tissues in response to an elicitor from red algae, underscoring its role in antimicrobial defense. researchgate.net

Table 2: Examples of In Vitro Bioassays for Phytoalexin Functional Analysis

| Assay Type | Principle | Endpoint Measured | Research Application |

| Mycelial Growth Inhibition Assay | A pathogen is grown on a culture medium containing the phytoalexin. The growth is compared to a control medium without the phytoalexin. core.ac.uk | Diameter of fungal colony; Percentage of growth inhibition. | Screening for antifungal activity against a range of pathogens. |

| Culture Turbidity Assay | Fungal growth in a liquid culture containing the phytoalexin is monitored over time by measuring the optical density (turbidity) of the culture. psu.edu | Change in absorbance/turbidity over time; Growth rate. | Quantifying fungal tolerance and detoxification mechanisms. |

| Spore Germination Assay | Fungal spores are incubated in a solution containing the phytoalexin, and the percentage of germinated spores is counted after a set time. publish.csiro.au | Percentage of germination; Germ tube length. | Determining the effect of the compound on the initial stages of fungal infection. |

| Enzyme Inhibition Assay | The effect of the phytoalexin on the activity of specific fungal enzymes crucial for pathogenesis (e.g., cell wall degrading enzymes) is measured. | Enzyme activity (e.g., via spectrophotometric measurement of product formation). | Elucidating the molecular mechanism of antifungal action. |

In Planta Assays

In planta assays are designed to characterize the function of this compound within the context of the whole plant, often during interaction with a pathogen. nih.govmdpi.com These studies provide insights into the compound's role in the plant's natural defense response. Research has shown that the production of pisatin, the precursor to this compound, is a key defense response in pea (Pisum sativum) pod tissue against fungal attack. apsnet.orgpublish.csiro.au

Functional characterization in planta can involve inoculating plant tissues and monitoring the accumulation of the phytoalexin at the site of infection. Studies have demonstrated that pisatin is localized in the inoculated tissues and does not diffuse into neighboring healthy areas, suggesting a targeted defense mechanism. publish.csiro.au Furthermore, a clear inverse relationship has been established between the concentration of pisatin in the host tissue and the plant's susceptibility to fungal disease. publish.csiro.au The development of transgenic plants or the use of mutants can also be a powerful tool for functional characterization, allowing researchers to study the effect of the presence or absence of a specific compound on disease resistance. nih.gov

Allelopathic Implications and Ecological Interplay of Anhydropisatin

Anhydropisatin as an Allelochemical: Release and Persistence in the Environment

Allelopathy involves the release of chemical compounds from a plant that can directly or indirectly affect neighboring organisms. researchgate.netnih.gov this compound is released into the soil primarily through the decomposition of plant residues. researchgate.netresearchgate.net

Release from Plant Tissues: Research has identified this compound, along with related compounds such as pisatin (B192138) and maackian, in the decaying residues of field pea (Pisum sativum) shoots. researchgate.netresearchgate.netresearchgate.net When these plant materials, often referred to as "green chop" or mulch, are incorporated into the soil, these allelochemicals are leached into the surrounding environment, where they can interact with other plants and microorganisms. nih.govresearchgate.net

Persistence in the Environment: The persistence of an allelochemical, defined as the length of time it remains active in the environment, is crucial to its ecological impact. cia.org.ukepa.gov The persistence of this compound is not uniform and is highly dependent on the physicochemical properties of the soil. researchgate.net

Studies have shown that the phytotoxic effects of pea residues containing this compound are more persistent in certain types of subsoils, such as Sodosol and Chromosol, compared to others like Vertosol. researchgate.net This difference in persistence is attributed to soil characteristics. For instance, the poor aeration and structure of a Sodosol can slow the decomposition of the allelochemicals, thereby prolonging their inhibitory activity. researchgate.netresearchgate.net In contrast, well-structured soils may facilitate faster microbial decomposition, leading to rapid detoxification of the compounds. researchgate.netresearchgate.net The degradation of allelochemicals is often mediated by soil microbes, and the rate of this breakdown can vary significantly with soil type. researchgate.netresearchgate.net

Molecular Mechanisms of Allelopathic Effects on Neighboring Plants

Allelopathy at the molecular level involves the disruption of fundamental physiological and biochemical processes in the target plant. nih.govresearchgate.net While the specific molecular targets of this compound are not exhaustively detailed in the available research, the general mechanisms of allelochemicals provide a framework for understanding its potential modes of action. Allelochemicals are known to interfere with a wide array of cellular functions. researchgate.net

Molecular allelopathy research investigates the intricate signaling pathways and gene expression patterns that are altered in plants exposed to allelochemicals. nih.gov These molecular responses can regulate stress tolerance, growth, and defense mechanisms. nih.gov Allelochemicals can disrupt key physiological processes such as:

Photosynthesis: They can interfere with electron transport and the enzymes of the carbon reduction cycle. nih.govdergipark.org.tr

Respiration: Allelochemicals may inhibit mitochondrial electron transport and ATP synthesis, affecting the plant's energy production. nih.gov

Cell Division and Elongation: Disruption of these processes can lead to stunted root and shoot growth. researchgate.net

Nutrient and Water Uptake: Allelochemicals can alter membrane permeability and the function of ion channels, impeding the uptake of essential nutrients and water. nih.govresearchgate.net

Enzyme Function and Gene Expression: They can inhibit or alter the activity of crucial enzymes and modify the expression of genes related to growth and development. nih.govnih.gov

As an isoflavonoid (B1168493), this compound is part of a chemical class known for mediating plant-environment interactions, including defense against pathogens and herbivores. rushim.ru Its phytotoxic effects on neighboring plants are an extension of this defensive chemistry, where the compound disrupts the growth of competitors. researchgate.netresearchgate.net

Influence on Soil Microbial Communities and Rhizosphere Interactions

The rhizosphere—the narrow region of soil directly influenced by root secretions—is a hub of intense biochemical activity and plant-microbe interactions. core.ac.ukmdpi.com Allelochemicals like this compound released into the soil can significantly influence the composition and activity of soil microbial communities. nih.govnih.gov

On the other hand, soil microorganisms are key players in the degradation and transformation of allelochemicals. nih.govresearchgate.net As observed with this compound, its persistence is lower in soils where microbial activity leads to its faster decomposition. researchgate.net This microbial-mediated detoxification can reduce the allelopathic impact on plants. researchgate.netresearchgate.net Therefore, the interplay between this compound and soil microbes determines its concentration, persistence, and ultimate ecological effect in the rhizosphere. nih.gov These interactions can also indirectly affect plant health by influencing symbiotic relationships, such as mycorrhizal colonization. nih.gov

Ecological Significance in Agricultural and Natural Ecosystems

The allelopathic properties of this compound have significant implications for the structure and function of both managed and natural plant communities. nih.govesa.org

Agricultural Ecosystems: In agriculture, allelopathy can be both a challenge and an opportunity. nih.govwur.nl The release of this compound from field pea residues illustrates this duality. In some dense clay subsoils (Sodosol and Chromosol), the persistence of this compound and its co-occurring allelochemicals led to significant growth suppression of a subsequent wheat crop. researchgate.net However, in a different soil type (Vertosol), the same residues led to a twofold increase in wheat shoot biomass, suggesting that in well-structured, microbially active soils, the residues act primarily as a nutrient source after the rapid breakdown of phytotoxic compounds. researchgate.net

This highlights the critical role of soil context in determining the outcome of allelopathic interactions. researchgate.net Furthermore, research has noted that allelochemicals from pea, including this compound, can inhibit the growth of various weed species such as Chenopodium album (lamb's quarters), Amaranthus hybridus (smooth pigweed), and Setaria glauca (yellow foxtail). nih.gov This suggests a potential role for pea as a cover crop or in crop rotations for natural weed management, a key strategy in sustainable agriculture. nih.goveuropa.eu

Interactive Data Table: Research Findings on this compound's Allelopathic Effects

| Source Plant | Allelochemicals Identified | Affected Plants | Soil Types Studied | Key Findings | Citations |

| Pisum sativum (Field Pea) | This compound, Pisatin, Maackian | Triticum aestivum (Wheat) | Vertosol, Sodosol, Chromosol | Suppressed wheat growth in Sodosol and Chromosol; increased wheat biomass in Vertosol. | researchgate.net |

| Pisum sativum (Field Pea) | This compound, Pisatin, Maackian | Chenopodium album, Amaranthus hybridus, Thlaspi arvense, Stellaria media, Elymus repens, Panicum crus-galli, Setaria glauca | Not specified | Inhibitory effects on various common weed species. | nih.gov |

Future Research Trajectories and Agro Biotechnological Prospects

Unexplored Biosynthetic and Metabolic Pathways of Anhydropisatin and Related Compounds

The biosynthesis of many phytoalexins, including the pterocarpan (B192222) this compound, is an area of ongoing research. nih.govnih.govresearchgate.net While the general pathways for isoflavonoid (B1168493) and pterocarpan synthesis are known, the specific enzymes and regulatory mechanisms for many compounds remain to be fully elucidated. frontiersin.orgnih.gov For instance, the complete biosynthetic pathways for a majority of natural products are still unknown. d-nb.info

Future research will likely focus on identifying and characterizing the specific genes and enzymes involved in the later steps of pterocarpan biosynthesis, such as the modifications that lead to the vast diversity of these compounds in different plant species. nih.govcabidigitallibrary.org For example, while the synthesis of the pterocarpan medicarpin (B1676140) from formononetin (B1673546) involves several known enzymes like isoflavone (B191592) reductase (IFR), vestitone (B1219705) reductase (VR), and pterocarpan synthase (PTS), the precise enzymatic steps for many other pterocarpans are not as well defined. frontiersin.org The discovery of novel enzymes through techniques like metabolomics-driven strategies can help map these specialized metabolite biosynthetic pathways by identifying enzymatic reactions and intermediary metabolites. frontiersin.org

Furthermore, the metabolic fate of this compound and related pterocarpans in both the plant and in interacting organisms is not fully understood. Research is needed to uncover the catabolic pathways and the enzymes responsible for the degradation or detoxification of these compounds. nih.govresearchgate.net Understanding these metabolic processes is crucial for comprehending the ecological role of these phytoalexins and for developing strategies to enhance their accumulation in plants.

Deepening the Understanding of this compound's Precise Molecular Interactors and Pathways

A critical area for future research is the identification of the precise molecular targets of this compound and the signaling pathways it modulates. While phytoalexins are known for their antimicrobial properties, the exact mechanisms of action are often not fully understood. nih.govresearchgate.net Advanced techniques can help in identifying the cellular targets of bioactive molecules. princeton.edubohrium.comprinceton.edu

Future studies could employ a variety of systems biology approaches to unravel these interactions. bohrium.com For example, proteogenomic analyses can characterize molecular and cellular targets, providing insights into treatment-resistant subtypes in various diseases. nih.govnih.gov By identifying the proteins and cellular pathways that this compound interacts with, researchers can gain a deeper understanding of its bioactivity and potential applications. This knowledge is essential for the rational design of more effective derivatives and for predicting potential off-target effects.

Development of Novel this compound Derivatives with Enhanced Efficacy

The development of novel derivatives of natural products is a promising strategy for improving their therapeutic potential. nih.govnih.gov By modifying the chemical structure of this compound, it may be possible to enhance its efficacy, selectivity, and pharmacokinetic properties.

Future research in this area will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule to understand how these changes affect its biological activity. researchgate.net

Synthesis of Analogs: Creating a library of this compound analogs with diverse chemical modifications. researchgate.net

Computational Modeling: Using computer-aided drug design to predict the binding of derivatives to their molecular targets and to guide the synthesis of more potent compounds.

The goal of these efforts would be to generate new molecules with improved antimicrobial or other beneficial properties, potentially leading to the development of new agrochemicals or therapeutic agents. nih.gov

Integration of Multi-Omics (Genomics, Transcriptomics, Proteomics, Metabolomics) in this compound Studies

The integration of multiple "omics" platforms provides a powerful approach to understanding complex biological systems. nih.govfrontlinegenomics.commdpi.com For this compound research, a multi-omics approach can connect the genetic basis of its production with its functional role in the plant. oup.com

Key areas for integration include:

Genomics and Transcriptomics: Identifying the genes involved in this compound biosynthesis and understanding how their expression is regulated in response to stress or infection. frontlinegenomics.com

Proteomics: Identifying the enzymes and other proteins that are directly involved in the synthesis, transport, and metabolism of this compound. nih.gov

Metabolomics: Profiling the full spectrum of metabolites, including this compound and its precursors and degradation products, to understand the metabolic network in which it is embedded. frontiersin.orgnih.gov

By combining these datasets, researchers can build comprehensive models of phytoalexin biosynthesis and regulation, which can inform strategies for metabolic engineering. nih.govwustl.edu This integrated approach will be crucial for unraveling the complex regulatory networks that control the production of specialized metabolites. frontiersin.org

Potential for Genetic Engineering and Biotechnological Manipulation of Phytoalexin Production in Crops

Genetic engineering offers the potential to enhance disease resistance in crops by manipulating the production of phytoalexins. nih.govnih.gov Research has shown that the transfer of phytoalexin biosynthetic genes into new plant species can confer resistance to pathogens. nih.govresearchgate.net

Future agro-biotechnological prospects include:

Overexpression of Biosynthetic Genes: Increasing the production of this compound or related pterocarpans by overexpressing key enzymes in their biosynthetic pathway. researchgate.net

Manipulation of Regulatory Factors: Modifying the expression of transcription factors that control the entire phytoalexin biosynthetic pathway to enhance the plant's defense response. nih.govresearchgate.net

Heterologous Production: Transferring the entire biosynthetic pathway for a specific phytoalexin into a different plant species or even into microorganisms to create novel sources of these valuable compounds. phcogrev.comnih.gov

While there have been successes in engineering phytoalexin production, research has often focused on a limited number of phytoalexin classes. nih.govresearchgate.net Future work could expand these efforts to include a wider range of compounds like this compound. RNA interference (RNAi) technology also presents a tool for enhancing phytoalexin accumulation by silencing genes that hinder their synthesis. researchgate.net The ultimate goal is to develop crops with enhanced, broad-spectrum disease resistance, reducing the need for chemical pesticides and contributing to more sustainable agriculture. usda.govnih.govresearchgate.net

Q & A

Q. What are the primary analytical techniques for identifying and characterizing Anhydropisatin in plant extracts?

this compound, a pterocarpan flavonoid, requires robust analytical methods for identification due to its structural complexity and low water solubility. High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is commonly used for quantification, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation . Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight confirmation (exact mass: 296.0532152) and fragmentation patterns to distinguish it from isomers. Researchers should validate these methods using authenticated standards and cross-reference spectral libraries to minimize misidentification .

Q. How can researchers address solubility challenges in this compound-related in vitro assays?

this compound’s poor aqueous solubility necessitates the use of co-solvents like dimethyl sulfoxide (DMSO) or ethanol, with concentrations ≤0.1% (v/v) to avoid cytotoxicity. For bioactivity studies, solubility should be confirmed via dynamic light scattering (DLS) or nephelometry. Alternatively, nanoformulation strategies (e.g., liposomes or cyclodextrin complexes) can enhance bioavailability. Researchers must report solvent concentrations and include vehicle controls to isolate solvent effects from biological activity .

Q. What synthetic routes are available for this compound, and how can purity be ensured?

this compound can be synthesized via biomimetic pathways, such as oxidative coupling of precursor flavonoids. A common approach involves cyclization of isoflavonoid intermediates using catalysts like BF₃·Et₂O. Post-synthesis, purity is validated using HPLC (>95% purity threshold) and thin-layer chromatography (TLC). Recrystallization in ethanol or methanol is recommended to remove byproducts. Researchers should document reaction yields, solvent systems, and purification steps to enable reproducibility .

Advanced Research Questions

Q. How can contradictory pharmacological data for this compound be resolved across studies?

Discrepancies in reported bioactivity (e.g., antioxidant vs. pro-oxidant effects) may stem from variability in experimental conditions (e.g., cell lines, oxidative stress models). Researchers should:

- Standardize assay parameters (e.g., oxygen tension, incubation time).

- Include positive controls (e.g., ascorbic acid for antioxidant assays).

- Apply dose-response curves to identify biphasic effects.

- Use multi-omics approaches (transcriptomics/metabolomics) to contextualize mechanisms . Comparative studies replicating conflicting protocols are essential to isolate causative factors .

Q. What strategies optimize this compound’s stability in long-term storage for in vivo studies?

Degradation of this compound under light, heat, or humidity requires stabilization protocols:

- Store lyophilized samples at -80°C in amber vials under inert gas (N₂/Ar).

- Add antioxidants (e.g., butylated hydroxytoluene) to liquid formulations.

- Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis. Researchers should report storage conditions and degradation kinetics in publications to aid cross-study comparisons .

Q. How can computational modeling predict this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can map this compound’s binding affinity to enzymes like cytochrome P450 or NADPH oxidase. Key steps:

- Use crystal structures from the Protein Data Bank (PDB) for target proteins.

- Validate force fields (e.g., CHARMM36) for flavonoid-protein interactions.

- Compare in silico predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. Researchers must disclose software parameters and energy minimization protocols to ensure reproducibility .

Data Presentation Guidelines

Common Pitfalls to Avoid

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.